molecular formula C15H22N2O3S B2958271 N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-methylbutanamide CAS No. 899979-68-1

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-methylbutanamide

Cat. No. B2958271
CAS RN: 899979-68-1
M. Wt: 310.41
InChI Key: RUIGPBDTKPMWEX-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-methylbutanamide, commonly known as DTG, is a synthetic compound that belongs to the family of thiazinan-2-ones. DTG has been extensively studied for its potential as a therapeutic agent in various scientific research studies.

Scientific Research Applications

Anticonvulsant and Neuroprotective Effects

Research has demonstrated that derivatives of the N-(substituted benzothiazol-2-yl)amide, similar in structure to N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-methylbutanamide, have been synthesized and evaluated for their anticonvulsant and neuroprotective effects. One study highlighted a specific compound within this series as having significant anticonvulsant properties, alongside promising neuroprotective effects, indicating a potential avenue for developing safer and more effective anticonvulsants with additional neuroprotective benefits (Hassan, Khan, & Amir, 2012).

Role in Parkinson's Disease Treatment

Another study explored the dual targeting of adenosine A(2A) receptors and monoamine oxidase B by 4H-3,1-benzothiazin-4-ones, closely related to the compound of interest. This dual-target approach is considered attractive for treating neurodegenerative diseases, particularly Parkinson's disease. The research identified compounds that showed potent inhibition of monoamine oxidase B and high affinity for A2A adenosine receptors, making them promising candidates for further development in Parkinson's disease therapy (Stössel et al., 2013).

Antimicrobial Properties

A series of 4-hydroxy-N'-[1-phenylethylidene]-2H/2-methyl, 1,2-benzothiazine-3-carbohydrazide 1,1-dioxides, sharing a similar benzothiazine core with the compound , were synthesized and evaluated for their antimicrobial properties. The study found that these compounds exhibited moderate to significant antimicrobial activities, including anti-bacterial and anti-fungal effects. Compounds with greater lipophilicity, such as N-methyl analogues, demonstrated higher antibacterial activities, highlighting the potential of these derivatives in developing new antimicrobial agents (Ahmad et al., 2011).

Chemical Chaperone for Cerebral Ischemia

Sodium 4-phenylbutyrate, a compound with a similar phenylbutanamide structure, has been studied for its neuroprotective effect on cerebral ischemic injury. It was found to act as a chemical chaperone, reducing the load of mutant or mislocated proteins retained in the endoplasmic reticulum. This action resulted in attenuation of infarction volume, hemispheric swelling, apoptosis, and improvement in neurological status in a mouse model of hypoxia-ischemia. The study suggests that compounds with similar structures could be explored for their potential use in treating cerebral ischemia through the inhibition of endoplasmic reticulum stress-mediated apoptosis and inflammation (Qi et al., 2004).

properties

IUPAC Name

N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-methylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-12(2)11-15(18)16-13-5-7-14(8-6-13)17-9-3-4-10-21(17,19)20/h5-8,12H,3-4,9-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIGPBDTKPMWEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)N2CCCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl)-3-methylbutanamide

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